1-(Furan-3-carbonyl)azetidine-3-carboxylic acid
Overview
Description
1-(Furan-3-carbonyl)azetidine-3-carboxylic acid is a compound that features both a furan ring and an azetidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the azetidine ring is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-carbonyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the furan-3-carbonyl group. One common method involves the cyclization of suitable precursors under specific conditions. For example, the azetidine ring can be formed through the reaction of a β-chloro alcohol with a base, followed by cyclization . The furan-3-carbonyl group can then be introduced through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-carbonyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Various substituted azetidines
Scientific Research Applications
1-(Furan-3-carbonyl)azetidine-3-carboxylic acid has several applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Furan-3-carbonyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan ring can participate in π-π interactions, while the azetidine ring can form hydrogen bonds and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-carbonyl)azetidine-3-carboxylic acid: Similar structure but with the carbonyl group at the 2-position of the furan ring.
Azetidine-3-carboxylic acid: Lacks the furan ring, making it less complex.
Furan-3-carboxylic acid: Lacks the azetidine ring, making it less versatile in terms of reactivity.
Uniqueness
1-(Furan-3-carbonyl)azetidine-3-carboxylic acid is unique due to the presence of both the furan and azetidine rings, which confer distinct reactivity and potential for diverse applications. The combination of these two rings allows for unique interactions and reactivity patterns that are not observed in simpler compounds.
Properties
IUPAC Name |
1-(furan-3-carbonyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(6-1-2-14-5-6)10-3-7(4-10)9(12)13/h1-2,5,7H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFCJAHBSHJWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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